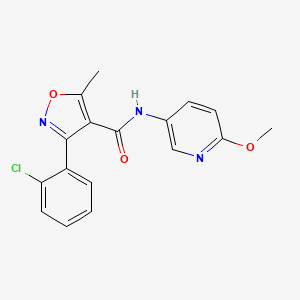

3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide

カタログ番号:

B2917432

CAS番号:

497060-39-6

分子量:

343.77

InChIキー:

BFYFOQAHQXSTJH-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a 1,2-oxazole (isoxazole) core, a privileged scaffold known for its diverse biological activities. The structure is characterized by a 2-chlorophenyl group at the 3-position and a 6-methoxypyridin-3-yl group attached via a carboxamide linkage at the 4-position of the 5-methylisoxazole ring. While specific biological data for this exact compound is not available in the public domain, its core structure is closely related to compounds investigated as potential multi-target therapeutic agents. Notably, research on analogs with similar 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide structures has identified potent dual inhibitors of key enzymes involved in pain and inflammation pathways, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . The concurrent inhibition of these enzymes represents a novel non-opioid approach to managing chronic pain . The inclusion of a methoxypyridine moiety, a common pharmacophore in drug discovery, may influence the compound's physicochemical properties and binding affinity. This product is intended for research purposes such as in vitro screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name |

3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c1-10-15(16(21-24-10)12-5-3-4-6-13(12)18)17(22)20-11-7-8-14(23-2)19-9-11/h3-9H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYFOQAHQXSTJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations:

- Heteroaromatic vs. Phenyl Substituents : The target’s pyridine ring (vs. phenyl in ) enhances dipole interactions and solubility due to nitrogen’s electronegativity .

- Methoxy vs. Chloro Groups : Methoxy (electron-donating) in the target may improve solubility compared to chloro (electron-withdrawing) in analogs like .

- Functional Group Impact : Carbamoyl () and hydroxy groups () increase polarity but may reduce bioavailability due to higher hydrophilicity .

Pharmacokinetic and Toxicity Profiles

- Solubility : The target’s methoxy-pyridine group likely offers better aqueous solubility (logP ~2–3) compared to dichlorophenyl analogs (logP ~4–5) .

- Metabolism : Pyridine rings are prone to oxidation, whereas chloro groups resist degradation. The absence of fluorine (cf. ) may result in faster hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。